molecular formula C8H10ClNO3 B144434 Pyridoxal hydrochloride CAS No. 65-22-5

Pyridoxal hydrochloride

Cat. No. B144434
CAS RN: 65-22-5
M. Wt: 203.62 g/mol
InChI Key: FCHXJFJNDJXENQ-UHFFFAOYSA-N
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Description

Pyridoxal hydrochloride is a derivative of pyridoxal, which is one of the forms of vitamin B6. It is a compound that has been extensively studied due to its biological significance and its role as a cofactor in various enzymatic reactions. The hydrochloride form increases its solubility, making it useful in various chemical and biological applications.

Synthesis Analysis

The synthesis of pyridoxal derivatives and related compounds has been a subject of interest in several studies. A novel method for synthesizing 1-aryl-substituted furopyridines from pyridoxal has been developed, utilizing hydrochloric acid as a catalyst, which suggests a potential pathway for the synthesis of pyridoxal hydrochloride . Additionally, the synthesis of chiral pyridoxal analogs with a branched "ansa chain" has been achieved, indicating the versatility of pyridoxal chemistry and the potential for creating diverse derivatives .

Molecular Structure Analysis

The molecular structure of pyridoxal hydrochloride and its derivatives has been explored through the synthesis of Schiff bases and their copper(II) complexes. The crystal structures of these complexes have been determined, providing insight into the coordination chemistry of pyridoxal-derived ligands .

Chemical Reactions Analysis

Pyridoxal and its analogs participate in various chemical reactions. For instance, pyridoxamines with hydrophobic side chains have been shown to catalyze transamination reactions, highlighting the reactivity of pyridoxal derivatives . The synthesis of pyridoimidazoquinoxalines from pyridines also demonstrates the reactivity of pyridine derivatives, which could be related to the chemistry of pyridoxal hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoxal hydrochloride can be inferred from studies on its analogs and derivatives. For example, the synthesis of pyridoxal analogs and the study of their UV absorption spectra provide information on the photophysical properties of these compounds . The formation of pyridoxine 5′-phosphate from precursors in the vitamin B6 biosynthesis pathway also sheds light on the chemical behavior of pyridoxal-related compounds in biological systems .

Scientific Research Applications

  • Pharmaceutical Formulation : Pyridoxal hydrochloride's compatibility with different tableting excipients was investigated, identifying both stabilizing and destabilizing interactions. For instance, cellulose derivatives and colloidal silicone dioxide were found to stabilize pyridoxal hydrochloride by functioning as moisture scavengers. Conversely, mannitol, lactose, and corn starch showed chemical incompatibilities (Durig & Fassihi, 1993).

  • Chemical Sensing : Pyridoxal hydrochloride was used to synthesize a chemosensor for visually detecting copper ions, showing a color change from colorless to yellow in the presence of Cu2+. This sensor was also applicable in bioimaging, demonstrating its utility in both environmental and biological contexts (Yin, Qu, & Huo, 2014).

  • Nutritional Additive in Animal Feed : As a form of vitamin B6, pyridoxine hydrochloride (pyridoxal hydrochloride) plays a crucial role in the metabolism of proteins, fatty acids, carbohydrates, and in neuroprotection. It is considered safe and effective as a nutritional additive in animal feed (Mézes, 2010).

  • Microbiology : Pyridoxal hydrochloride enhanced the recovery of nutritionally deficient streptococci when added to horse blood agar, making it a useful medium for microbial isolation and culture (Gill & Williams, 1988).

  • Molecular Chemistry : Pyridoxal hydrochloride is often used in the synthesis of functionalized derivatives due to its stability compared to free pyridoxal. This stability is crucial for creating monoand bis-azomethines of pyridoxal, which have significant biological activity (Kibardina et al., 2015).

  • Red Blood Cell Research : Pyridoxal phosphate, derived from pyridoxal, has been used as a probe for studying the outer and inner surfaces of red blood cells, aiding in understanding cell membrane protein interactions (Cabantchik, Balshin, Breuer, & Rothstein, 1975).

Safety And Hazards

Pyridoxal hydrochloride causes skin irritation and serious eye damage. It is also toxic to aquatic life . It is recommended to avoid breathing its mist, gas or vapours and to avoid contact with skin and eyes .

Future Directions

Pyridoxal hydrochloride is used to treat or prevent vitamin B6 deficiency and to treat a certain type of anemia (lack of red blood cells) . It is also used in combination with Doxylamine for the treatment of nausea and vomiting in pregnancy . Further studies are needed to confirm the potential therapeutic role of B6 .

properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride
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InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCHXJFJNDJXENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
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DSSTOX Substance ID

DTXSID0058774
Record name 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride
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Molecular Weight

203.62 g/mol
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Physical Description

Solid; [Merck Index]
Record name Pyridoxal hydrochloride
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Vapor Pressure

0.00000046 [mmHg]
Record name Pyridoxal hydrochloride
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Product Name

Pyridoxal hydrochloride

CAS RN

65-22-5
Record name Pyridoxal, hydrochloride
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Record name Pyridoxal hydrochloride
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Record name 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,540
Citations
Y Nagata, R Yoda, Y Matsushima - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
HPLC," H-NMR, MS and product analysis showed that pyridoxal hydrochloride was solvolyzed in methanol to form pyridoxal monomethylacetal. The reaction followed first order kinetics …
Number of citations: 6 www.jstage.jst.go.jp
AF Crespi, D Vega, VM Sanchez… - The Journal of …, 2022 - ACS Publications
… salt of picolinic acid (1), and pyridoxal hydrochloride (3). These compounds displayed … The quantitative yield of the pyridoxal hydrochloride crystalline material (3) obtained from a …
Number of citations: 3 pubs.acs.org
PPT Sah - Journal of the American Chemical Society, 1954 - ACS Publications
Pyridoxal hydrochloride (product of Nutritional Bio-chemicals Corporation, 2 g.) in water (20 ml.) was treated with isonicotinic acid hydrazide2 or nicotinic acid hydrazide3 (1.4 g.) in 50% …
Number of citations: 72 pubs.acs.org
J Qi, Y Zheng, B Li, Y Ai, M Chen, X Zheng - Journal of Inorganic …, 2022 - Elsevier
… Pyridoxal hydrochloride (1 mM) was dissolved in 10 mL deionized water by stirring, and the corresponding thiosemicarbazide was added to a final concentration of 1 mM. The …
Number of citations: 6 www.sciencedirect.com
T Durig, AR Fassihi - International journal of pharmaceutics, 1991 - Elsevier
During a preformulation programme the effect of atmospheric moisture on pyridoxal HCI (PL) was investigated. A complete moisture sorption isotherm was derived for PL at 25 C. In …
Number of citations: 9 www.sciencedirect.com
MA Hadi, MS Mohammed… - Systematic Reviews in …, 2021 - search.ebscohost.com
… ) ethylidene) amino) phenyl) phenyl) methanone was derived from the condensation reaction of 3, 4-diamino benzophenone, 2-amino acetophenone, and pyridoxal hydrochloride. The …
Number of citations: 4 search.ebscohost.com
SA Harris, D Heyl, K Folkers - Journal of the American Chemical …, 1944 - ACS Publications
… aqueous solution of 100 mg.of pyridoxal hydrochloride neutralized with 41 mg. of sodium … Pyridoxal hydrochloride (320 mg.) dissolved in 125 cc. of water and neutralized with 132 mg. of …
Number of citations: 93 pubs.acs.org
FP Siegel, MI Blake - Analytical Chemistry, 1962 - ACS Publications
… was prepared from a stock solution of pyridoxal hydrochloride in water. The aliquots were … Samples of pure pyridoxal hydrochloride were assayed by the proposed procedure. The …
Number of citations: 9 pubs.acs.org
FV Pishchugin, IT Tuleberdiev - Russian Journal of Physical Chemistry A, 2017 - Springer
… Weighed amounts of pyridoxal hydrochloride and amino acids and their methyl esters were dissolved in equimolar quantities in aqueous– alcoholic buffer solutions and kept for 30 min …
Number of citations: 4 link.springer.com
S Mandal, Y Sikdar, R Sanyal, S Goswami - Journal of Molecular Structure, 2017 - Elsevier
In this work, guided by a pyridoxal derived Schiff base ligand, H 2 PydChda [5-Hydroxymethyl-4-({2-[5-hydroxymethyl-2-methylpyridin-3-hydroxy-4-ylethylene)-amino]-cyclohexylimino}-…
Number of citations: 11 www.sciencedirect.com

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